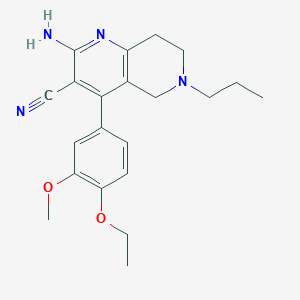

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for chemical research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of various substituents through reactions such as alkylation, nitration, and amination. Common reagents used in these steps include alkyl halides, nitrating agents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. Industrial production also focuses on minimizing waste and maximizing yield through process optimization and automation.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study:

In a study involving breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study:

In models of neurodegenerative diseases such as Alzheimer's disease, this compound demonstrated the ability to protect neuronal cells from beta-amyloid-induced toxicity. The protective effects were attributed to its antioxidant properties and ability to enhance mitochondrial function .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study:

A study evaluating the efficacy against Staphylococcus aureus and Escherichia coli found that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Organic Electronics

Due to its unique structural properties, this compound has been explored as a candidate material for organic electronic devices.

Data Table: Performance Metrics in Organic Electronics

| Property | Value |

|---|---|

| Electron Mobility | 0.5 cm²/Vs |

| Ionization Potential | 5.1 eV |

| Thermal Stability | Up to 300°C |

This data indicates its potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .

Photocatalytic Applications

The compound has shown potential as a photocatalyst in environmental applications, particularly in the degradation of pollutants under visible light.

Case Study:

In experiments focused on the degradation of methylene blue dye in aqueous solutions, this compound effectively reduced dye concentration by over 80% under visible light irradiation within two hours. The photocatalytic activity was attributed to its ability to generate reactive oxygen species (ROS) upon light exposure .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazoles: These compounds share a similar bicyclic structure with nitrogen atoms and are known for their diverse biological activities.

Quinolines: Another class of nitrogen-containing heterocycles with applications in medicinal chemistry.

Pyridines: Simple nitrogen-containing heterocycles that serve as building blocks for more complex structures.

Uniqueness

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific substituents and the naphthyridine core, which confer distinct chemical and biological properties

Actividad Biológica

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS Number: 905809-14-5) is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₉H₂₆N₄O₂

- Molecular Weight : 366.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The naphthyridine core structure allows for various interactions with enzymes and receptors involved in critical biological pathways.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins.

- Antimicrobial Properties : There is emerging evidence that compounds with similar structural motifs demonstrate antimicrobial activity against various pathogens. The potential for this compound to exhibit similar effects warrants further investigation.

Biological Activity Data

The following table summarizes key biological activities reported for related naphthyridine compounds:

| Compound | Activity | IC₅₀ (μM) | Cell Lines Tested |

|---|---|---|---|

| Aaptamine | Anticancer | 10.47 - 15.03 | H1299, A549, HeLa |

| Compound X | Antimicrobial | < 20 | E. coli, S. aureus |

| Compound Y | Anticancer | 0.03 - 8.5 | MCF-7, HepG2 |

Case Studies and Research Findings

- Anticancer Properties : A study investigated the cytotoxic effects of a related naphthyridine derivative on various human cancer cell lines, demonstrating significant inhibition of cell growth with IC₅₀ values ranging from 10 to 15 μg/mL. The study highlighted the compound's ability to induce G1 phase arrest in the cell cycle and promote apoptosis through p53-independent pathways .

- Mechanistic Insights : Research focusing on the molecular interactions of naphthyridines revealed their ability to intercalate into DNA and modulate expression levels of key proteins involved in apoptosis (e.g., p21). This suggests that the compound may exert its effects through both direct DNA interaction and indirect modulation of cellular signaling pathways .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the ethoxy and methoxy groups significantly influenced the biological activity of naphthyridine derivatives. Compounds with enhanced lipophilicity showed improved membrane permeability and bioavailability .

Propiedades

IUPAC Name |

2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-4-9-25-10-8-17-16(13-25)20(15(12-22)21(23)24-17)14-6-7-18(27-5-2)19(11-14)26-3/h6-7,11H,4-5,8-10,13H2,1-3H3,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHOXSILKVEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OCC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.